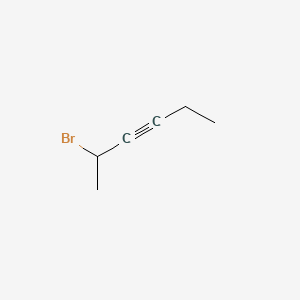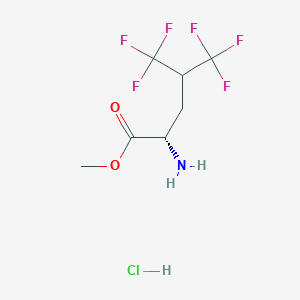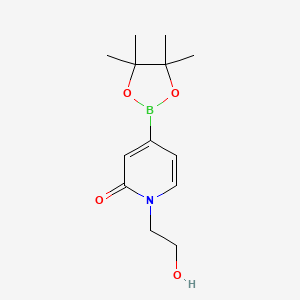
2-Bromohex-3-yne
Overview
Description
2-Bromohex-3-yne is a chemical compound that belongs to the family of alkynes. It is a colorless liquid with a strong odor and is mainly used in scientific research. This compound has various applications in the field of biochemistry and physiology due to its unique properties.
Mechanism of Action
2-Bromohex-3-yne is an alkynylating agent that reacts with the sulfhydryl groups of proteins and enzymes. This reaction leads to the formation of covalent bonds between the compound and the protein/enzyme. This covalent bond formation leads to the inhibition of the protein/enzyme activity. This mechanism of action is widely used in the laboratory to study the effect of different compounds on protein and enzyme activity.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It is mainly used as an inhibitor of protein and enzyme activity. This compound is also used in the synthesis of various drugs and pharmaceuticals. The inhibition of protein and enzyme activity by this compound leads to the alteration of various cellular processes. This alteration can lead to various physiological effects.
Advantages and Limitations for Lab Experiments
2-Bromohex-3-yne has various advantages and limitations for lab experiments. The advantages of using this compound include high yield of the product, easy synthesis method, and unique mechanism of action. The limitations of using this compound include its toxicity and the need for careful handling in the laboratory.
Future Directions
There are various future directions for the use of 2-Bromohex-3-yne in scientific research. One future direction is the synthesis of new compounds based on the structure of this compound. These new compounds can be used to study the effect of different compounds on protein and enzyme activity. Another future direction is the use of this compound in the synthesis of new drugs and pharmaceuticals. These new drugs can be used to treat various diseases and disorders.
Scientific Research Applications
2-Bromohex-3-yne has various applications in scientific research. It is mainly used in the field of biochemistry and physiology. This compound is used as a tool to study the mechanism of action of various enzymes and proteins. It is also used to study the effect of different compounds on cellular processes. This compound is also used in the synthesis of various drugs and pharmaceuticals.
properties
IUPAC Name |
2-bromohex-3-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-3-4-5-6(2)7/h6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVSOEBLJVJTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694905 | |
| Record name | 2-Bromohex-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109-48-8 | |
| Record name | 2-Bromohex-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,6-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3319182.png)



![6-((3S,4S)-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B3319205.png)
![1,3-Benzenedicarboxylic acid, 5,5'-[sulfonylbis(4,1-phenylenecarbonylimino)]bis-, 1,1',3,3'-tetrakis(2,4-dibromo-6-carboxyphenyl) ester](/img/structure/B3319211.png)


![7-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3319221.png)
![Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate](/img/structure/B3319224.png)
![(S)-2-(2-Pyridinyl)-4-[(S)-sec-butyl]-2-oxazoline](/img/structure/B3319229.png)
